molecular formula C25H21NO5 B11140478 N-(2-hydroxy-2-phenylethyl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-(2-hydroxy-2-phenylethyl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11140478
M. Wt: 415.4 g/mol
InChI Key: KYMVQHVYTYKCDF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic coumarin-derived acetamide featuring a hydroxy-phenylethylamine side chain and a phenoxyacetamide linker. The coumarin core (2-oxo-2H-chromen-3-yl) is a privileged scaffold in medicinal chemistry due to its bioactivity, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-2-[4-(2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C25H21NO5/c27-22(18-6-2-1-3-7-18)15-26-24(28)16-30-20-12-10-17(11-13-20)21-14-19-8-4-5-9-23(19)31-25(21)29/h1-14,22,27H,15-16H2,(H,26,28)

InChI Key

KYMVQHVYTYKCDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-hydroxy-2-phenylethyl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide with structurally related coumarin-acetamide derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Structural Analogues and Substituent Effects

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (Compound 2) Synthesis: Prepared via acetylation of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one with acetyl chloride in chloroform . Bioactivity: Serves as a precursor for N-substituted cinnamamides (e.g., 6a-j), which exhibit antimicrobial activity against bacterial and fungal strains . Key Difference: The thiazole ring enhances metabolic stability compared to the hydroxy-phenylethyl group in the target compound .

2-(Substituted amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamides (Compounds 5, 6, 13, 14) Synthesis: Derived from 2-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide via nucleophilic substitution with amines in DMF . Physicochemical Properties:

  • Compound 5 : Yield 89%, m.p. 206–211°C, IR peaks at 2922 cm⁻¹ (C-H stretch) and 1715 cm⁻¹ (C=O) .
  • Compound 13 : Yield 64%, m.p. 216–220°C, MS m/z 446.30 (M⁺) .
    • Bioactivity : These analogs show potent α-glucosidase inhibition (IC₅₀ values < 50 µM), critical for antidiabetic applications .

2-(Arylphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamides (Compounds from ) Examples:

  • 2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide: Molecular weight 401.42 g/mol, ChemSpider ID 2395617 .
  • 2-(2-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide: Features a chloro substituent enhancing lipophilicity . Key Difference: Methoxy and chloro groups modulate solubility and target affinity compared to the hydroxy-phenylethyl group in the target compound.

Pharmacological Profiles

Compound Bioactivity Key Data Reference
N-(2-hydroxy-2-phenylethyl)-... Hypothesized enzyme inhibition Structural similarity to Mirabegron
2-(Phenylamino)-N-(4-(2-oxo...) (5) α-Glucosidase inhibition IC₅₀ = 12.4 µM
N-Substituted cinnamamides (6a-j) Antimicrobial activity MIC = 8–32 µg/mL against S. aureus

Physicochemical and Analytical Data

Property Target Compound* Compound 5 Compound 13
Molecular Weight ~430 g/mol (estimated) 378.25 g/mol 446.30 g/mol
Melting Point Not reported 206–211°C 216–220°C
IR (C=O stretch) ~1715 cm⁻¹ (predicted) 1715 cm⁻¹ 1714 cm⁻¹
Yield Not reported 89% 64%

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